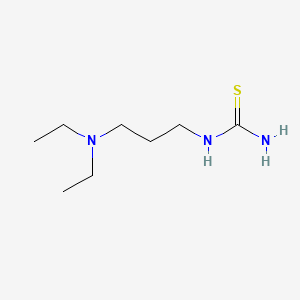

3-Diethylaminopropylisothiourea

描述

3-Diethylaminopropylisothiourea is a tertiary amine derivative featuring a diethylamino group attached to a propyl chain terminated by an isothiourea functional group (N–C(=S)–N). Derivatives of 3-Diethylaminopropylisothiourea, such as its gentisate and salicylate hydrochloride salts, are listed in toxicity databases, indicating its versatility in medicinal chemistry .

属性

CAS 编号 |

63680-36-4 |

|---|---|

分子式 |

C8H19N3S |

分子量 |

189.32 g/mol |

IUPAC 名称 |

3-(diethylamino)propylthiourea |

InChI |

InChI=1S/C8H19N3S/c1-3-11(4-2)7-5-6-10-8(9)12/h3-7H2,1-2H3,(H3,9,10,12) |

InChI 键 |

MZTUVEBFKDPDHC-UHFFFAOYSA-N |

规范 SMILES |

CCN(CC)CCCNC(=S)N |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

The structural and functional similarities of 3-Diethylaminopropylisothiourea to other aminopropyl derivatives highlight key differences in physicochemical properties, toxicity, and applications. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Findings

Functional Groups: Replacing isothiourea with phenylurea (as in 3-[3-(Dimethylamino)propyl]-1-phenylurea) eliminates the sulfur atom, altering hydrogen-bonding capacity and reactivity. Thiourea derivatives are stronger hydrogen-bond donors, making them more effective in metal coordination or enzyme inhibition .

Physicochemical Properties: Collision cross-section (CCS) data for [3-(dimethylamino)propyl]thiourea (198.1 Ų) suggests a compact molecular shape, which may influence its pharmacokinetic profile . Diethyl analogs likely exhibit larger CCS values due to increased alkyl chain bulk.

Toxicity and Safety: Most analogs, including 3-[3-(Dimethylamino)propyl]-1-phenylurea, lack comprehensive toxicological data. The diethyl variant’s hydrochloride salts (e.g., gentisate HCl) are flagged in toxicity databases, implying stricter handling protocols .

Applications: Thiourea derivatives are explored as protease inhibitors or antifungals, whereas phenylurea analogs may serve as intermediates in drug synthesis . The gentisate and salicylate salts of 3-Diethylaminopropylisothiourea suggest anti-inflammatory or analgesic applications .

Notes

Data Limitations: Toxicological and pharmacokinetic data for 3-Diethylaminopropylisothiourea remain sparse, necessitating further studies to assess its safety profile .

Structural Optimization: Minor modifications (e.g., alkyl chain length, substituent electronegativity) significantly alter bioactivity, highlighting the compound’s adaptability in drug design .

Regulatory Considerations: Derivatives like 3-[3-(Dimethylamino)propyl]-1-phenylurea may require re-evaluation under evolving chemical safety regulations (e.g., EC 2020/8785) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。